tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate

Chiral building block Stereochemical purity Enantiomer differentiation

Optimizing pyrrolidine-based leads plagued by oxidative metabolism or conformational flexibility? This (R)-4,4-difluorinated, Boc-protected building block (CAS 1407991-26-7) provides a metabolically robust isostere. - **Key advantage:** Gem-difluoro motif blocks CYP450 oxidation at the 4-position (C-F bond strength ~485 kJ/mol) while reducing amine basicity to enhance permeability. - **Stereochemical fidelity:** (R)-configuration matches DPP-4 inhibitor chemotypes (e.g., denagliptin series); opposite (S)-enantiomer (CAS 1363384-66-0) would redirect target recognition. - **Orthogonal handles:** Free pyrrolidine NH for alkylation/acylation; Boc group selectively removable for primary amine coupling. - **Supply:** ≥97% purity, white solid - ideal for automated parallel synthesis. No pre-purification required.

Molecular Formula C10H18F2N2O2
Molecular Weight 236.26
CAS No. 1407991-26-7
Cat. No. B3027841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate
CAS1407991-26-7
Molecular FormulaC10H18F2N2O2
Molecular Weight236.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC(CN1)(F)F
InChIInChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-5-7-4-10(11,12)6-14-7/h7,14H,4-6H2,1-3H3,(H,13,15)/t7-/m1/s1
InChIKeyKEWAAHJOSNDLHV-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate: Chiral Gem-Difluorinated Pyrrolidine Building Block


tert-Butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate (CAS 1407991-26-7) is a chiral, Boc-protected gem-difluorinated pyrrolidine building block with molecular formula C₁₀H₁₈F₂N₂O₂ and molecular weight 236.26 g/mol . The compound features a (2R)-configured pyrrolidine ring bearing geminal fluorine atoms at the 4-position and a tert-butyloxycarbonyl (Boc)-protected aminomethyl substituent at the 2-position; its predicted physicochemical profile includes a boiling point of 307.7±42.0 °C, density of 1.14±0.1 g/cm³, and LogP of 1.08 . It belongs to the class of fluorinated saturated nitrogen heterocycles whose mono- and difluorination systematically modulates basicity (pKa), lipophilicity (LogP), and metabolic stability—properties validated across azetidine, pyrrolidine, and piperidine series for rational drug discovery optimization [1].

Why Generic Substitution Fails: Stereochemistry and Fluorination Pattern


Within the 4,4-difluoropyrrolidine building-block family, neither stereochemistry at the 2-position nor the gem-difluoro substitution pattern is interchangeable without consequence. The (R)-enantiomer (1407991-26-7) and its (S)-counterpart (1363384-66-0) share identical predicted physicochemical descriptors—boiling point 307.7±42.0 °C, density 1.14±0.1 g/cm³—yet possess opposite absolute configuration at the chiral center . When incorporated into a drug candidate, this single stereochemical inversion can redirect molecular recognition at biological targets, as documented in chirality-dependent pyrrolidine-containing DPP-4 inhibitors such as denagliptin where the (2S,4S) configuration is essential for potency [1]. Furthermore, substituting a non-fluorinated (R)-pyrrolidine analog (e.g., CAS 719999-54-9) eliminates the gem-difluoro motif, which has been systematically shown across mono- and difluorinated heterocyclic amine series to reduce amine basicity, modulate lipophilicity, and confer high intrinsic microsomal metabolic stability [2]. The gem-difluoro unit at the 4-position also alters pyrrolidine ring conformation (puckering), affecting both the spatial presentation of the 2-aminomethyl substituent and the compound's behavior in downstream synthetic transformations. Generic substitution therefore risks three concurrent failures: stereochemical mismatch, loss of pharmacokinetic optimization, and altered conformational preferences.

Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Specification: (R)- vs. (S)-Configuration

The target compound (CAS 1407991-26-7) is the (R)-enantiomer; its (S)-counterpart (CAS 1363384-66-0) shares identical molecular formula (C₁₀H₁₈F₂N₂O₂), molecular weight (236.26 g/mol), predicted boiling point (307.7±42.0 °C), density (1.14±0.1 g/cm³), and flash point (139.9±27.9 °C) . The sole differentiating feature is the absolute configuration at the pyrrolidine C2 position—(R) vs. (S)—which is not detectable by standard physicochemical assays yet governs diastereomeric outcomes in downstream chiral syntheses and biological target engagement. Both enantiomers are commercially available at comparable purity grades (95–98%) .

Chiral building block Stereochemical purity Enantiomer differentiation

Physicochemical Impact of 4,4-Difluoro Substitution

Comparing the target 4,4-difluoropyrrolidine compound (CAS 1407991-26-7) with its non-fluorinated (R)-pyrrolidine analog (CAS 719999-54-9) reveals quantifiable physicochemical divergence attributable to the gem-difluoro substitution. The fluorinated compound exhibits a higher predicted boiling point (307.7±42.0 °C vs. 303.9±15.0 °C), higher density (1.14±0.1 vs. 0.997 g/cm³), and a slightly lower LogP (1.08 vs. 1.16) . Molecular weight increases from 200.28 to 236.26 g/mol (+18%). These differences affect chromatographic behavior, solvent partitioning, and handling properties during synthesis and purification .

Physicochemical profiling Gem-difluoro effect Building block selection

Metabolic Stability of the Gem-Difluoro Motif

A comprehensive 2023 systematic study by Melnykov et al. profiled pKa, LogP, and intrinsic microsomal clearance (CLint) across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives [1]. The study demonstrated that difluorination of saturated nitrogen heterocycles retains high metabolic stability in nearly all cases—the sole exception being 3,3-difluoroazetidine. While the specific 4,4-difluoropyrrolidine-2-methylcarbamate scaffold was not individually measured, the class-level finding that gem-difluoro substitution does not introduce metabolic liability is directly relevant [1]. Separately, the gem-difluoro moiety is recognized as a metabolic blocking strategy: the C–F bond strength (~485 kJ/mol) resists oxidative metabolism at the fluorinated position, and gem-difluoro groups vicinal to amines reduce basicity sufficiently to decrease CYP450-mediated N-dealkylation .

Metabolic stability Intrinsic microsomal clearance Gem-difluoro pharmacokinetics

Basicity Modulation by Gem-Difluoro Substitution

The predicted pKa for the target compound is reported as 12.58±0.46 ; this value most likely corresponds to the carbamate N–H (Boc-NH) rather than the pyrrolidine ring NH, given that Boc-carbamate N–H protons typically exhibit pKa values in the 12–13 range. For the pyrrolidine ring NH, the electron-withdrawing effect of the two 4,4-geminal fluorine atoms is expected to reduce basicity relative to unsubstituted pyrrolidine (conjugate acid pKa ≈ 11.3) . Systematic data from Melnykov et al. (2023) confirm that the number of fluorine atoms and their distance from the protonation center are the major factors defining basicity in fluorinated saturated heterocyclic amines [1]. The 4,4-difluoro arrangement places both fluorine atoms at the γ-position relative to the pyrrolidine nitrogen, producing a predictable pKa-lowering effect through through-bond inductive withdrawal.

Amine basicity pKa modulation Fluorine electronic effects

Commercial Purity and Physical Form Benchmarking

The target compound is commercially available from multiple suppliers at defined purity grades: 98% (Leyan, CAS 1407991-26-7), 97% (Achemblock, white solid), and 95% (Chemshuttle) . The (S)-enantiomer (CAS 1363384-66-0) is offered at comparable purity (95%, CymitQuimica) . The non-fluorinated (R)-analog (CAS 719999-54-9) is available at lower typical purity (93%, AKSci) , reflecting differing synthetic accessibility. Physical form is consistently reported as a white to off-white solid for the 4,4-difluoro compound , whereas the non-fluorinated analog is described as a powder or oil depending on supplier, indicating the gem-difluoro substitution contributes to improved crystallinity and handling properties.

Building block procurement Purity specification Quality control

Regioisomeric Differentiation: 2-Aminomethyl vs. 3-Amino

The target compound features the aminomethyl substituent at the pyrrolidine 2-position (adjacent to the ring nitrogen), whereas a closely related regioisomer—tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate (CAS 1434141-95-3)—bears the Boc-protected amino group directly at the 3-position . This topological difference alters the spatial relationship between the protected amine and the gem-difluoro center: the 2-aminomethyl variant places the reactive amine two bonds from the ring nitrogen (via a methylene spacer), enabling N-alkylation or amide coupling at the exocyclic amine independently of pyrrolidine ring functionalization; the 3-amino variant positions the amine directly on the ring, producing a cyclic 1,2-diamino relationship upon deprotection . The predicted pKa values further differentiate the two: 12.58±0.46 for the 2-aminomethyl variant vs. 9.99±0.40 for the 3-amino variant , consistent with the latter having the amine directly attached to the electron-withdrawing difluorinated ring.

Regioisomer comparison Substitution pattern Building block topology

Evidence-Backed Application Scenarios for Procurement


Chiral Building Block for Fluoropyrrolidine DPP-4 Inhibitor Analogs

The (R)-configured, 4,4-difluorinated pyrrolidine scaffold with a Boc-protected 2-aminomethyl handle is structurally pre-organized for incorporation into dipeptidyl peptidase IV (DPP-4) inhibitor chemotypes [1]. The fluoropyrrolidine class—exemplified by denagliptin, gosogliptin, and related clinical candidates—requires defined stereochemistry at the pyrrolidine ring for potency; the (R)-aminomethyl configuration of 1407991-26-7 provides the precursor to the (2R) series. The 4,4-gem-difluoro motif simultaneously reduces pyrrolidine NH basicity (enhancing permeability [2]) and blocks oxidative metabolism at the 4-position [3], two optimization parameters directly validated by the Melnykov et al. systematic profiling of fluorinated heterocyclic amines. Procurement of this specific enantiomer, rather than the (S)-form or a non-fluorinated analog, ensures stereochemical fidelity and the pharmacokinetic advantages inherent to the gem-difluoro substitution pattern.

Conformationally Constrained Peptidomimetic Synthesis

The 4,4-difluoro substitution on the pyrrolidine ring introduces conformational restriction (altered ring puckering) that can bias the spatial orientation of the 2-aminomethyl side chain [1]. This conformational effect, documented in the systematic study of fluorinated saturated heterocycles [2], is distinct from that of mono-fluorinated or non-fluorinated pyrrolidine analogs. Upon Boc deprotection, the free 2-aminomethyl group can be elaborated into amide, sulfonamide, or urea linkages, while the 4,4-difluoro unit maintains the ring in a preferred conformation that influences the overall molecular shape. This makes 1407991-26-7 a strategic choice for peptidomimetic programs where both conformational preorganization and metabolic stability are design objectives—goals that a non-fluorinated (R)-pyrrolidine analog (CAS 719999-54-9) cannot simultaneously satisfy.

Orthogonal Deprotection in Parallel Medicinal Chemistry Libraries

The Boc-carbamate protection on the exocyclic aminomethyl group, combined with the free pyrrolidine NH, provides orthogonal functionalization handles: the pyrrolidine nitrogen can be alkylated, acylated, or sulfonylated while the Boc group remains intact, and the Boc group can be selectively removed under acidic conditions to reveal the primary amine for subsequent coupling [1]. The commercial availability at 97–98% purity [2] supports direct use in parallel synthesis workflows without pre-purification. The higher purity specification compared to non-fluorinated analogs (~93%) reduces the risk of side-product accumulation in library production, and the consistent white solid physical form across suppliers facilitates automated weighing and dispensing in high-throughput synthesis platforms.

Gem-Difluoro Pyrrolidine as a Metabolic Stability Probe

When a lead series suffers from high intrinsic clearance attributable to pyrrolidine ring oxidation, replacement of an unsubstituted pyrrolidine with the 4,4-difluoro variant—via procurement of 1407991-26-7 as the synthetic entry point—introduces a metabolically robust gem-difluoro isostere [1]. The C–F bond strength at the 4-position (~485 kJ/mol) resists CYP450-mediated hydroxylation, and systematic profiling confirms that difluorinated saturated heterocyclic amines retain high metabolic stability [2]. This strategy is supported by precedent in the neuronal nitric oxide synthase (nNOS) inhibitor field, where introducing a gem-difluoro moiety vicinal to an amine reduced metabolism at the benzylic position and improved oral bioavailability [3]. The (R)-stereochemistry ensures that the metabolic stability gain does not come at the cost of stereochemical mismatch with the biological target.

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